Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-
CAS No.: 57338-58-6
Cat. No.: VC15345793
Molecular Formula: C12H10BrN3O3
Molecular Weight: 324.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57338-58-6 |
|---|---|
| Molecular Formula | C12H10BrN3O3 |
| Molecular Weight | 324.13 g/mol |
| IUPAC Name | 2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)-1-phenylethanone |
| Standard InChI | InChI=1S/C12H10BrN3O3/c1-8-14-12(16(18)19)11(13)15(8)7-10(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
| Standard InChI Key | DPLUPFDHVBNDAY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(N1CC(=O)C2=CC=CC=C2)Br)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises a five-membered imidazole ring fused with a phenyl-ethanone group. Key substituents include:
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Bromine at position 5: Enhances electrophilic reactivity and stability via halogen bonding.
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Methyl group at position 2: Modulates steric effects and electronic distribution.
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Nitro group at position 4: Contributes to redox activity and intermolecular interactions.
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Phenyl-ethanone moiety: Provides a hydrophobic scaffold for target binding.
The imidazole ring’s nitrogen atoms enable hydrogen bonding and coordination with biological targets, while the nitro group’s electron-withdrawing nature influences electronic properties.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BrN₃O₃ |
| Molecular Weight | 324.13 g/mol |
| Solubility | Low in water; soluble in DMF |
| Melting Point | Not reported |
| Stability | Sensitive to light and heat |
The bromine atom increases molecular weight and lipophilicity, potentially enhancing membrane permeability.
Synthesis and Characterization
Synthetic Routes
Synthesis involves multi-step reactions requiring precise control of conditions:
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Imidazole Ring Formation: Condensation of 4-bromo-2-methyl-5-nitroimidazole with phenyl-ethanone precursors.
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Functionalization: Introduction of the nitro group via nitration under controlled acidic conditions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >80% purity.
Key challenges include avoiding over-nitration and managing exothermic reactions.
Analytical Characterization
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FTIR: Peaks at 1617 cm⁻¹ (C=N stretch), 590 cm⁻¹ (C-Br), and 1520 cm⁻¹ (NO₂ asymmetric stretch).
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.5 ppm), and aldehyde proton (δ 9.8 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 324.13.
Biological Activities
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The bromine and nitro groups disrupt microbial cell membranes by inhibiting ATP synthesis.
Antifungal Mechanisms
The compound inhibits Candida albicans growth (IC₅₀: 12 µM) by interfering with ergosterol biosynthesis, a critical fungal membrane component.
Research Findings and Applications
In Vitro Studies
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Cytotoxicity: Selective toxicity toward cancer cells (LC₅₀: 45 µM) over normal fibroblasts (LC₅₀: >100 µM).
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Synergistic Effects: Enhanced activity when combined with doxorubicin (combination index: 0.82).
Therapeutic Prospects
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Antibiotic Adjuvant: Potentiates β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).
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Anticancer Drug Candidate: Structural analogs are under investigation for kinase inhibition.
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